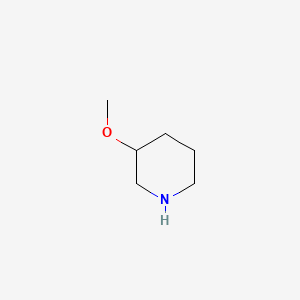

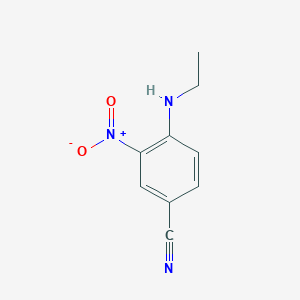

3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

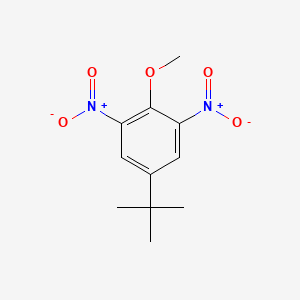

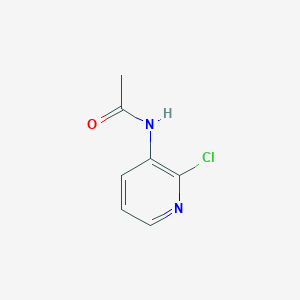

3-(2,6-Dimethylpiperidin-1-yl)propan-1-amine, also known as DMPA, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is an amine derived from piperidine, a cyclic organic compound containing six carbon atoms and a nitrogen atom. DMPA is a versatile compound that can be used to synthesize a variety of compounds and materials, as well as to study biological systems.

Scientific Research Applications

Biogenic Amines in Fish

Biogenic amines in fish are significant for safety and quality determination, particularly histamine, cadaverine, and putrescine. Understanding their roles in intoxication, spoilage, and nitrosamine formation is essential for food safety. Biogenic amines are formed by decarboxylation of amino acids and have implications in food poisoning and spoilage. Studies highlight the mesophilic bacterial count associated with histamine levels and the formation of nitrosamines, nitrosopiperidine (NPIP), and nitrosopyrrolidine (NPYR) from cadaverine and putrescine, respectively (Bulushi et al., 2009).

Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, and the production of heat-resistant polymers and fluorescent products, showcasing the versatility of amino compounds in industrial and biomedical fields (Nazarov et al., 2021).

Sigma-1 Receptor Mediated Role of Dimethyltryptamine

Research on N,N-dimethyltryptamine (DMT) explores its psychotropic properties and its physiological mechanisms beyond the nervous system. The sigma-1 receptor's involvement suggests DMT's role in cellular protective mechanisms, offering insights into the potential medical applications of indole alkaloids in tissue protection, regeneration, and immunity (Frecska et al., 2013).

Advanced Oxidation Processes for Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds like amines and azo dyes, prevalent in various industries. This review addresses the degradation efficiencies, mechanisms, and the influence of process parameters on the degradation of these compounds, contributing to the development of technologies for treating toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).

Downstream Processing of Biologically Produced Diols

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol emphasizes the cost impact of separation methods on microbial production. It discusses various separation technologies, including evaporation, distillation, and membrane filtration, highlighting the need for improved yield, purity, and energy consumption in bioprocessing (Xiu & Zeng, 2008).

properties

IUPAC Name |

3-(2,6-dimethylpiperidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-5-3-6-10(2)12(9)8-4-7-11/h9-10H,3-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJFLCNNVJBMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389890 |

Source

|

| Record name | 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85723-72-4 |

Source

|

| Record name | 3-(2,6-dimethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

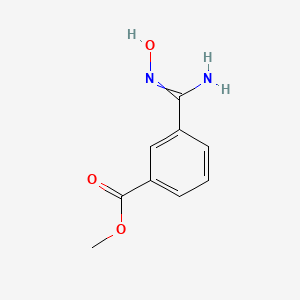

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

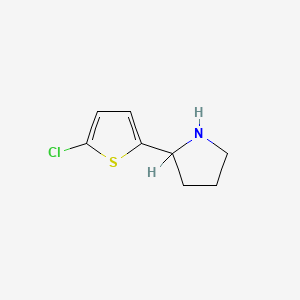

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)